(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-ethyl-N'-[(3S)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-12(7-5-10)9-4-6-11(2)8-9/h9H,3-8,10H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBZIMOJDMMJJE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCN)[C@H]1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from L-Proline Derivatives
The chiral pool approach leverages L-proline as a starting material due to its inherent (S)-configuration. A representative pathway involves:
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Methylation of L-proline : Treatment with methyl iodide under basic conditions yields 1-methylpyrrolidine-3-carboxylic acid.
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Reductive Amination : Conversion of the carboxylic acid to an amine via lithium aluminum hydride (LiAlH4) reduction, followed by reaction with ethylenediamine in the presence of a borane-tetrahydrofuran complex.
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Resolution and Purification : Chiral chromatography or crystallization with tartaric acid derivatives ensures enantiomeric purity.
This method achieves enantiomeric excess (ee) >98% but suffers from moderate yields (45–60%) due to side reactions during reductive amination.
Asymmetric Catalytic Hydrogenation
Transition metal-catalyzed hydrogenation offers a stereoselective route. A palladium-catalyzed process using (R)-BINAP as a chiral ligand converts a prochiral enamine precursor to the target diamine (Table 1):
| Precursor | Catalyst System | Pressure (bar) | Yield (%) | ee (%) |
|---|---|---|---|---|
| N-Ethyl enamine | Pd(OAc)₂/(R)-BINAP | 50 | 78 | 97 |
| N-Allyl enamine | Pd/C/(S)-Xyl-P-Phos | 30 | 82 | 99 |
Table 1 : Performance of asymmetric hydrogenation routes.
This method excels in scalability and ee but requires high-pressure equipment and expensive ligands.
Zinciomethylation-Cross Coupling Strategies
Recent advances employ bis(iodozincio)methane in palladium-catalyzed cross-coupling reactions with thioesters or iodoarenes to construct the pyrrolidine core (Scheme 1). Key steps include:
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Zinciomethylation : Reaction of bis(iodozincio)methane with a thioester to form a zinc enolate intermediate.
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Cyclization : Intramolecular attack of the enolate on a pendant amine group, facilitated by DBU (1,8-diazabicycloundec-7-ene).
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Ethylation : Quenching with ethyl iodide introduces the N1-ethyl group.
This route achieves yields up to 85% with minimal byproducts, though it demands strict anhydrous conditions.
Critical Parameter Optimization
Temperature and pH Control
Optimal yields for reductive amination (Section 1.1) occur at pH 9–10 and 0–5°C, minimizing imine hydrolysis. Elevated temperatures (>40°C) promote racemization, reducing ee by 15–20%.
Solvent Systems
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Polar aprotic solvents (DMF, THF): Enhance reaction rates in cross-coupling but complicate purification.
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Methanol/water mixtures : Improve solubility in hydrogenation reactions, increasing turnover frequency by 30%.
Purification and Analytical Methods
Chromatographic Techniques
Crystallization
Recrystallization from ethanol/water (4:1) yields colorless needles with 99.5% purity (mp 112–114°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Chiral Pool | 55 | 98 | 120 | Moderate |
| Asymmetric Hydrogenation | 80 | 99 | 250 | High |
| Zinciomethylation | 85 | 99.5 | 180 | High |
Table 2 : Economic and efficiency metrics across methods.
The zinciomethylation route balances cost and performance, though asymmetric hydrogenation remains preferred for industrial-scale production.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original amino groups.
Scientific Research Applications
(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethane-1,2-diamine Derivatives with Aromatic or Heterocyclic Substituents
N1-(Pyridin-2-yl)ethane-1,2-diamine
- Structure : Features a pyridin-2-yl group instead of the pyrrolidine moiety.
- Applications : Used as a ligand in coordination chemistry (e.g., zinc complexes for catalytic studies) .
- Molecular Weight : 137.18 g/mol (vs. ~212.3 g/mol for the target compound) .
N1-(7-Chloroquinolin-4-yl)-ethane-1,2-diamine
- Structure: Substituted with a chloroquinoline group, enhancing antimalarial activity.
- Activity: Demonstrates potent antimalarial effects but higher cytotoxicity due to the quinoline moiety .
- Metabolites : Desethylation reduces efficacy, highlighting the importance of ethyl group retention for stability .
Impact of Chain Length: Ethane-1,2-diamine vs. Propane-1,3-diamine
- Propane-1,3-diamine Derivatives (e.g., Ro 47-0543): Activity: Exhibit lower MIC values (0.5–2 μg/mL) against Mycobacterium tuberculosis but significantly higher cytotoxicity (IC₅₀ < 10 μM) .
- Ethane-1,2-diamine Derivatives :
Stereochemical Variants
- (R)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine :
Organometallic Derivatives
- N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine :
Bulky Substituents: Adamantyl and Geranyl Groups
Data Tables
Research Findings and Trends
- Chain Length : Shorter ethane-1,2-diamine chains reduce cytotoxicity but may compromise potency compared to propane-1,3-diamine derivatives .
- Stereochemistry : Enantiomers exhibit significant differences in target binding, underscoring the need for chiral resolution in drug development .
- Substituent Effects : Bulky groups (e.g., adamantyl) enhance antimicrobial activity by improving membrane interaction, while heterocycles (e.g., pyridine) optimize ligand-metal coordination .
Biological Activity
(S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a chiral diamine compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 171.28 g/mol. Its structure features an ethyl group and a 1-methylpyrrolidin-3-yl moiety attached to a diamine backbone, which influences its biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as a ligand that binds to various receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation but are crucial for understanding its therapeutic potential.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This is particularly relevant in the context of developing new antibiotics.
Neuroprotective Effects : The compound has been explored for its neuroprotective effects in various models of neurodegeneration. Its ability to cross the blood-brain barrier may enhance its effectiveness in treating neurological disorders .
Anticancer Potential : There is emerging evidence that this compound may inhibit tumor growth in specific cancer cell lines. Further research is needed to elucidate the mechanisms behind this activity and its potential as a chemotherapeutic agent .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (S)-N1-Ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution, using precursors like 1-methylpyrrolidin-3-amine and ethylenediamine derivatives. Catalysts (e.g., palladium or nickel) and chiral auxiliaries may be employed to control stereochemistry. Purification is achieved via column chromatography or crystallization, with solvent selection (e.g., ethanol/water mixtures) critical for yield optimization .
- Data Optimization : Purity (>95%) is confirmed by HPLC or GC-MS, with NMR (¹H/¹³C) verifying structural integrity. Chiral resolution methods, such as chiral stationary phase chromatography, ensure enantiomeric excess (ee) ≥98% .
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for absolute configuration determination. Circular dichroism (CD) spectroscopy or polarimetry can corroborate optical activity .
- Data Interpretation : SC-XRD provides bond angles and torsion metrics, while CD spectra are compared to computational models (e.g., TD-DFT) for validation .
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological activity of this compound?
- Approach : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like GPCRs or ion channels. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time.
- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies). Discrepancies may arise from force field inaccuracies or solvent effects, necessitating hybrid QM/MM methods .
Q. How do structural modifications (e.g., ethyl vs. methyl groups) alter pharmacokinetic properties?
- Experimental Design : Synthesize analogs (e.g., N1-propyl or N1-cyclohexyl derivatives) and compare logP (octanol/water partitioning), metabolic stability (via liver microsomes), and membrane permeability (Caco-2 assays).
- Data Analysis : Ethyl groups enhance lipophilicity (logP +0.5) but may reduce aqueous solubility. Methylpyrrolidine improves metabolic resistance via steric hindrance of cytochrome P450 enzymes .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
- Troubleshooting : Replicate assays under standardized conditions (pH, temperature, buffer composition). Use orthogonal techniques (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics.
- Case Study : If one study reports IC₅₀ = 10 nM (HEK293 cells) and another 100 nM (CHO cells), differences may stem from cell-specific receptor expression or assay detection limits. Normalize data to internal controls (e.g., β-galactosidase) .
Methodological and Safety Considerations
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Guidelines : Use PPE (nitrile gloves, goggles) due to amine-related irritancy (). Work in a fume hood to prevent inhalation. Store at 2–8°C under nitrogen to avoid oxidation.
- Spill Management : Neutralize spills with 5% acetic acid, followed by adsorption with vermiculite. Dispose via hazardous waste protocols .
Q. Which analytical techniques are most effective for quantifying degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
